Licochalcone C

Catalog No.
S533103
CAS No.
144506-14-9
M.F
C21H22O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Licochalcone C

Many chalcone studies suffer from off-target effects due to impure analog mixtures. Licochalcone C is a rigorously defined retrochalcone with a unique NF-κB-independent activity profile-unlike Licochalcone A, B, or D. Key data: • Overcomes oxaliplatin resistance in colorectal cancer via EGFR/AKT modulation. • Inhibits MRSA biofilm formation at sub-inhibitory concentrations. • Essential negative control for NF-κB pathway dissection. Supplied with ≥98% purity, ready for direct use in mechanistic research.

CAS Number

144506-14-9

Product Name

Licochalcone C

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+

InChI Key

WBDNTJSRHDSPSR-KPKJPENVSA-N

solubility

Soluble in DMSO

Synonyms

Licochalcone C; Licochalcone-C; LicoC; Lico-C; Lico C;

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C

The exact mass of the compound Licochalcone C is 338.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 20 mg

Licochalcone C is a distinct retrochalcone and a key bioactive flavonoid isolated from the roots of licorice species, primarily *Glycyrrhiza inflata*. As a member of the licochalcone family, it is investigated for a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Unlike its more common isomer Licochalcone A, Licochalcone C's specific molecular structure results in a differentiated biological activity profile, making it a specific tool for targeted research rather than a generic in-class substitute.

Research Fit

Structural class: Prenylated retrochalcone with distinct A-ring geometry – influences molecular recognition in enzyme assays.
Study context: α-Glucosidase pathway inhibition studies.
Study context: Bile salt hydrolase (BSH) inhibition and gut microbiome research.

Substituting Licochalcone C with its close analogs, such as Licochalcone A, B, or D, is inadvisable for mechanism-specific studies due to critical differences in their interactions with cellular signaling pathways. For instance, while Licochalcones A, B, and D effectively inhibit lipopolysaccharide (LPS)-induced NF-κB activation, Licochalcone C fails to produce the same inhibitory effect. This demonstrates that the unique arrangement of substituents on Licochalcone C's structure dictates a distinct bioactivity profile. Such mechanistic divergences mean that data generated with one licochalcone cannot be reliably extrapolated to another, making precise compound selection essential for reproducible and target-validated research.

Substitution Risk

α-Glucosidase targeting
Licochalcones A, B, D, E lack comparable α-glucosidase inhibition – assay response context may differ significantly.
BSH inhibition
BSH inhibition is unique to Licochalcone C among reported licochalcones; substitution may eliminate this study endpoint.
Anti-inflammatory mechanism
Licochalcone C acts via antioxidant pathways, not direct NF-κB/NO inhibition – functional mismatch with Licochalcone B/D may shift model interpretation.

Potency in Oxaliplatin-Resistant Colorectal Cancer

In a direct comparison of cytotoxicity, Licochalcone C demonstrated significantly greater potency against oxaliplatin-resistant human colorectal cancer cells (HCT116-OxR) than its parent compound, Licochalcone A. Licochalcone C exhibited an IC50 of 16.6 µM in this resistant cell line, indicating a stronger growth-inhibitory effect compared to the reported activity of Licochalcone A in other cancer models, where its efficacy can be lower, especially in resistant phenotypes.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data16.6 µM (Licochalcone C)
Comparator Or BaselineLicochalcone A (Generally higher IC50 values in many resistant cancer cell lines)
Quantified DifferenceDemonstrates specific efficacy in a chemoresistant model where analogs may be less effective.
ConditionsHuman colorectal carcinoma cells resistant to oxaliplatin (HCT116-OxR).

For researchers studying mechanisms of drug resistance or seeking compounds to overcome it in colorectal cancer, Licochalcone C offers a clear performance advantage over its more common analog.

α-Glucosidase Selectivity
Data to verify
Licochalcone C
IC50 < 100 nM, >900-fold selectivity over PTP1B
Other licochalcones
No sub-μM α-glucosidase inhibition reported
Reported α-glucosidase selectivity context; supports targeted metabolic pathway studies.
Off-target PTP1B activity at higher concentrations – assay-specific validation recommended.

Anti-MRSA and Antibiofilm Activity

Licochalcone C exhibits potent antibacterial activity against clinically relevant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). It demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. Furthermore, it strongly inhibits biofilm formation in both strains with a 50% minimum biofilm inhibitory concentration (MBIC50) of 6.25 µg/mL. This contrasts with Licochalcone A, which, while also active, is often studied for broader, less specific antimicrobial effects.

Evidence DimensionAntibacterial Activity (MIC) & Biofilm Inhibition (MBIC50)
Target Compound DataMIC = 12.5 µg/mL (vs. MRSA); MBIC50 = 6.25 µg/mL (vs. MRSA)
Comparator Or BaselineLicochalcone A (Also active, but LCC shows potent, well-defined activity against resistant strains and their biofilms).
Quantified DifferenceHigh potency against both planktonic MRSA and, critically, its biofilm formation.
ConditionsIn vitro assays against *Staphylococcus aureus* (MSSA ATCC 25923 and MRSA USA300).

This makes Licochalcone C a preferred choice for research focused on combating antibiotic-resistant *S. aureus* infections and developing anti-biofilm agents, a key area of unmet medical need.

Antibacterial & Biofilm
Reported
Licochalcone C
MIC 6.2–50 μg/mL (Gram-positive); MBIC50 6.25 μg/mL (MSSA & MRSA)
Other licochalcones
No comprehensive biofilm profiling reported
Supports antimicrobial screening and biofilm endpoint research.
Membrane disruption mechanism; G. mellonella model showed no acute toxicity at 100 μg/mL.

Solubility & Handling

Licochalcone C is soluble in DMSO, a standard solvent for preparing stock solutions for biological assays. While specific quantitative solubility data is limited, its handling properties are comparable to other licochalcones like Licochalcone A, which is soluble in DMSO (~15 mg/mL), ethanol (~20 mg/mL), and DMF (~25 mg/mL). For reproducible results, it is recommended to use freshly prepared solutions, store DMSO stocks in aliquots at -20°C, and avoid long-term storage of aqueous solutions, as is standard practice for chalcones to prevent degradation.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in DMSO.
Comparator Or BaselineLicochalcone A (Soluble in DMSO, Ethanol, DMF).
Quantified DifferenceNot applicable; provides practical handling guidance.
ConditionsStandard laboratory solvents for in vitro screening.

This information ensures buyers can reliably integrate Licochalcone C into standard experimental workflows, minimizing compound precipitation or degradation issues that could compromise data quality.

lsBSH Inhibition
Reported
IC50 < 1 μM
Broad-spectrum inhibition across multiple bacterial BSHs
Reported BSH inhibition context; supports gut microbiome–host interaction studies.
Unique among licochalcones; ex vivo fecal BSH activity reduction confirmed.
Anti-inflammatory Mechanism
Head-to-head
Licochalcone C
No significant LPS-induced NO inhibition
Licochalcone B / E
IC50 8.78 μM (B), 9.09 μM (E)
Antioxidant-mediated pathway differs from direct NF-κB inhibition; model interpretation context.
iNOS expression modulation and antioxidant enzyme regulation at 50 μM in cell model.
ESCC Cell Cytotoxicity
Reported
IC50 19–36 μM
48 h, MTT, KYSE panel (410 most sensitive)
Supports esophageal cancer cell-model endpoint review.
G1 arrest, ROS/MAPK activation; cell-line sensitivity varies.
Lipid Peroxidation
Head-to-head
Licochalcone C
Weaker inhibition in microsomal assay
Licochalcones B & D
Near-complete inhibition at 3 μg/mL
Direct radical scavenging context differs; research fit may favor Licochalcone B/D for antioxidant-dominant models.
Licochalcone C modulates SOD/CAT/GPx at 50 μM via distinct pathway.

Chemoresistant Colorectal Cancer Screening

Based on its superior potency against oxaliplatin-resistant HCT116 cells, Licochalcone C is a primary candidate for studies aiming to identify compounds that can overcome acquired resistance in colorectal cancer. Its targeted action on the EGFR/AKT pathway makes it suitable for mechanistic investigations in this specific context.

Anti-Biofilm Agents for Gram-Positive Infections

Given its strong, quantified inhibitory effect on MRSA biofilm formation at sub-MIC levels, Licochalcone C is well-suited for research programs developing novel antibacterial treatments that target biofilms, such as in the context of medical device coatings or therapies for chronic infections.

Inflammatory Signaling SAR

The documented failure of Licochalcone C to inhibit NF-κB activation, in stark contrast to its close analogs Licochalcones A, B, and D, makes it an essential negative control and structural probe for dissecting the specific molecular requirements for NF-κB pathway modulation by chalcones.

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Glucosidase metabolic pathway studies
Reported α-glucosidase inhibition context
Selectivity over PTP1B and target-specific enzyme response
Antimicrobial screening and biofilm studies
Reported MIC and MBIC50 profile
Biofilm endpoint interpretation and membrane-disruption mechanism context
Gut microbiome–bile acid metabolism research
BSH inhibition study context
Broad-spectrum BSH activity and ex vivo model response verification
Esophageal cancer cell-model studies
Cell-model cytotoxicity endpoint review
ROS/MAPK pathway response and cell-viability endpoints

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

338.15180918 Da

Monoisotopic Mass

338.15180918 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P1H7W3812O

Other CAS

144506-14-9

Wikipedia

Licochalcone c

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]
1: Wang XX, Liu GY, Yang YF, Wu XW, Xu W, Yang XW. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model. Molecules. 2017 Sep 29;22(10). pii: E1627. doi: 10.3390/molecules22101627. PubMed PMID: 28961192.
2: Franceschelli S, Pesce M, Ferrone A, Gatta DM, Patruno A, Lutiis MA, Quiles JL, Grilli A, Felaco M, Speranza L. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation. Int J Mol Sci. 2017 Mar 23;18(4). pii: E690. doi: 10.3390/ijms18040690. PubMed PMID: 28333102; PubMed Central PMCID: PMC5412276.
3: Wang P, Yuan X, Wang Y, Zhao H, Sun X, Zheng Q. Licochalcone C induces apoptosis via B-cell lymphoma 2 family proteins in T24 cells. Mol Med Rep. 2015 Nov;12(5):7623-8. doi: 10.3892/mmr.2015.4346. Epub 2015 Sep 22. PubMed PMID: 26397392.
4: Zhou M, Liu L, Wang W, Han J, Ren H, Zheng Q, Wang D. Role of licochalcone C in cardioprotection against ischemia/reperfusion injury of isolated rat heart via antioxidant, anti-inflammatory, and anti-apoptotic activities. Life Sci. 2015 Jul 1;132:27-33. doi: 10.1016/j.lfs.2015.04.008. Epub 2015 Apr 25. PubMed PMID: 25921769.
5: Wang Z, Cao Y, Paudel S, Yoon G, Cheon SH. Concise synthesis of licochalcone C and its regioisomer, licochalcone H. Arch Pharm Res. 2013 Dec;36(12):1432-6. doi: 10.1007/s12272-013-0222-3. Epub 2013 Jul 30. PubMed PMID: 23897165.
6: Franceschelli S, Pesce M, Vinciguerra I, Ferrone A, Riccioni G, Patruno A, Grilli A, Felaco M, Speranza L. Licocalchone-C extracted from Glycyrrhiza glabra inhibits lipopolysaccharide-interferon-γ inflammation by improving antioxidant conditions and regulating inducible nitric oxide synthase expression. Molecules. 2011 Jul 6;16(7):5720-34. doi: 10.3390/molecules16075720. PubMed PMID: 21734629.
7: Tanifuji S, Aizu-Yokota E, Funakoshi-Tago M, Sonoda Y, Inoue H, Kasahara T. Licochalcones suppress degranulation by decreasing the intracellular Ca2+ level and tyrosine phosphorylation of ERK in RBL-2H3 cells. Int Immunopharmacol. 2010 Jul;10(7):769-76. doi: 10.1016/j.intimp.2010.04.007. Epub 2010 Apr 24. PubMed PMID: 20399908.
8: Furusawa J, Funakoshi-Tago M, Mashino T, Tago K, Inoue H, Sonoda Y, Kasahara T. Glycyrrhiza inflata-derived chalcones, Licochalcone A, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway. Int Immunopharmacol. 2009 Apr;9(4):499-507. PubMed PMID: 19291859.
9: Yoon G, Jung YD, Cheon SH. Cytotoxic allyl retrochalcone from the roots of Glycyrrhiza inflata. Chem Pharm Bull (Tokyo). 2005 Jun;53(6):694-5. PubMed PMID: 15930786.
10: Li W, Asada Y, Yoshikawa T. Flavonoid constituents from Glycyrrhiza glabra hairy root cultures. Phytochemistry. 2000 Nov;55(5):447-56. PubMed PMID: 11140606.

Explore Compound Types